

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Evacetrapib

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest					
Compound Name:	Evacetrapib				
Cat. No.:	B612230	Get Quote			

Introduction

Evacetrapib (formerly LY2484595) is a potent, selective, and orally administered small molecule inhibitor of the Cholesteryl Ester Transfer Protein (CETP).[1][2][3] Developed by Eli Lilly and Company, it was investigated for its potential to reduce the risk of major adverse cardiovascular events in patients with high-risk vascular disease.[4][5] The mechanism of CETP inhibition is intended to raise high-density lipoprotein cholesterol (HDL-C) and lower low-density lipoprotein cholesterol (LDL-C), thereby favorably altering lipid profiles to mitigate cardiovascular risk.[1][6]

CETP facilitates the transfer of cholesteryl esters from HDL to apolipoprotein B (ApoB)-containing lipoproteins (VLDL and LDL) in exchange for triglycerides.[7][8] By inhibiting this process, **Evacetrapib** was expected to increase the levels of cardioprotective HDL-C and decrease the levels of atherogenic LDL-C.[6] Despite demonstrating robust and favorable effects on lipid biomarkers in numerous clinical trials, the large-scale Phase 3 ACCELERATE trial was terminated prematurely for futility, as **Evacetrapib** failed to reduce the rate of major cardiovascular events compared to placebo.[9][10][11] This guide provides a comprehensive technical overview of the pharmacodynamic and pharmacokinetic properties of **Evacetrapib**, the methodologies used in its evaluation, and the ultimate clinical findings.

Pharmacodynamics



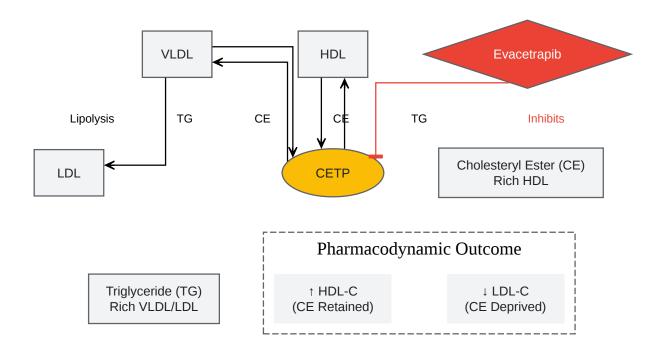
The primary pharmacodynamic effect of **Evacetrapib** is the potent inhibition of CETP activity, leading to significant alterations in the plasma lipid profile.

Mechanism of Action

Evacetrapib selectively binds to and inhibits plasma CETP. This inhibition blocks the transfer of cholesteryl esters from HDL particles to VLDL and LDL particles.[1][6] The direct consequences are:

- Increased HDL-C: By preventing the depletion of cholesteryl esters from HDL, its plasma concentration increases.
- Decreased LDL-C: The reduction in cholesteryl ester enrichment of ApoB-containing lipoproteins leads to lower LDL-C levels.

While the lipid-modifying effects were consistently observed, the failure to improve cardiovascular outcomes has led to speculation that the HDL particles generated may be dysfunctional or that other, less understood, on-target or off-target effects might counteract the benefits of LDL-C lowering.[12]



Click to download full resolution via product page



Caption: Mechanism of Action of Evacetrapib.

In Vitro and Preclinical Potency

Evacetrapib demonstrated high potency in preclinical models. It inhibited human recombinant CETP with an IC50 of 5.5 nM and CETP activity in human plasma with an IC50 of 36 nM.[7][13] In transgenic mice expressing human CETP and apoAI, **Evacetrapib** showed an ex vivo CETP inhibition ED50 of less than 5 mg/kg at 8 hours post-oral dose, which was comparable to the earlier CETP inhibitor, torcetrapib.[7][14] A 30 mg/kg oral dose in this model resulted in a 98.6% inhibition of CETP activity and a 129.7% increase in HDL-C at 8 hours post-dose.[2] Importantly, unlike torcetrapib, **Evacetrapib** did not induce aldosterone or cortisol biosynthesis and was not associated with blood pressure elevation in animal models.[7][13]

Clinical Pharmacodynamic Effects

Clinical trials consistently confirmed the potent effects of **Evacetrapib** on plasma lipids and lipoproteins in humans, both as a monotherapy and in combination with statins.

Table 1: Summary of Pharmacodynamic Effects of **Evacetrapib** on Lipid Parameters



Treatme nt Group	Dose	Change in HDL- C	Change in LDL- C	Change in Apo- A1	Change in Apo- B	Change in CETP Activity	Referen ce
Monothe rapy vs. Placebo (Healthy Voluntee rs)	100 mg/day	+65% (trough inhibitio n)	-	-	-	-65%	[15]
	300 mg/day	-	-	-	-	-84%	[15]
	600 mg/day	+87%	-29%	+42%	-26%	-91%	[15]
Monother apy vs. Placebo (Dyslipid emic Patients)	30 mg/day	+74%	-15%	-	-	-50%	[16]
	100 mg/day	+115%	-23%	-	-	-83%	[16]
	500 mg/day	+136%	-22%	-	-	-95%	[16]
Combinat ion Therapy (vs. Statin Alone)	100 mg/day + Atorvasta tin 10mg	+103%	-15%	-	-	-68%	[16]
	100 mg/day + Statins	+78.5% to +88.5%	-11.2% to -13.9%	-	-	-	[17]



| ACCELERATE Trial (vs. Placebo at 3 months) | 130 mg/day + Standard Care | +133.2% | -31.1% | - | -15% | - |[11][12] |

Evacetrapib also produced significant, dose-dependent reductions in lipoprotein(a) [Lp(a)], total LDL particle (LDL-P), and small dense LDL particle (sLDL) concentrations.[18] In combination with statins, **Evacetrapib** 100 mg reduced Lp(a) by 31%, total LDL-P by 22%, and sLDL by 60%.[18]

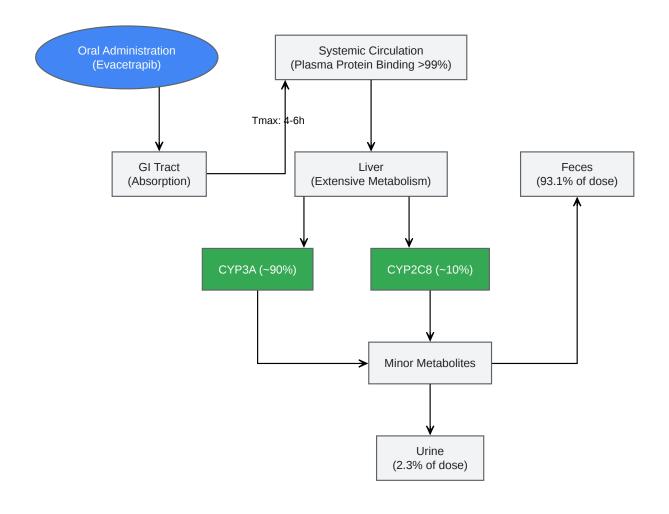
Pharmacokinetics

The pharmacokinetic profile of **Evacetrapib** has been characterized in healthy volunteers and patient populations.

Absorption, Distribution, Metabolism, and Excretion (ADME)

- Absorption: Following oral administration, mean peak plasma concentrations (Tmax) of
 Evacetrapib were observed between 4 to 6 hours.[15] Its exposure (AUC) increased in a
 less-than-dose-proportional manner, which is thought to be due to changes in the extent of
 absorption rather than the rate of elimination.[15][19]
- Distribution: **Evacetrapib** has a large apparent steady-state volume of distribution, ranging from 543 to 1740 L.[15] It is highly bound to plasma proteins (>99%).[19]
- Metabolism: The drug is extensively metabolized, primarily through oxidative pathways.[4]
 [19][20] In vitro studies identified cytochrome P450 (CYP) enzymes as the main drivers of its metabolism, with CYP3A accounting for approximately 90% of its CYP-associated clearance and CYP2C8 contributing the remaining 10%.[4][20]
- Excretion: Excretion occurs predominantly through the feces. Following a single 100-mg oral dose of radiolabeled **Evacetrapib**, a mean of 93.1% of the dose was recovered in feces, with only 2.3% found in urine.[4][20] The terminal half-life ranges from 24 to 44 hours, and steady-state concentrations are typically achieved in about 10 days.[15]





Click to download full resolution via product page

Caption: Simplified ADME Pathway of Evacetrapib.

Pharmacokinetic Parameters

Table 2: Summary of Key Pharmacokinetic Parameters of Evacetrapib in Healthy Adults



Parameter	Value	Description	Reference
Tmax (Time to Peak Concentration)	4 - 6 hours	Time after administration to reach maximum plasma concentration.	[15]
t1/2 (Terminal Half- life)	24 - 44 hours	Time for plasma concentration to decrease by half.	[15]
CL/F (Apparent Oral Clearance)	17.5 - 43.6 L/h	Rate of drug removal from the body after oral administration.	[15]
Vss/F (Apparent Volume of Distribution)	543 - 1740 L	Theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.	[15]

| Accumulation Ratio (Trough) | 2 - 2.5 | Ratio of trough concentration at steady state to that after the first dose. |[15]|

Drug-Drug Interactions (DDI)

Given its metabolism by CYP3A, the potential for drug-drug interactions was investigated.

Effect of CYP Inhibitors on Evacetrapib: Co-administration with the strong CYP3A inhibitor ketoconazole resulted in a 2.37-fold increase in Evacetrapib AUC and a 1.94-fold increase in Cmax.[4][20] In contrast, the strong CYP2C8 inhibitor gemfibrozil had no significant effect on Evacetrapib exposure.[4][20] These findings confirm that CYP3A is the primary metabolic pathway in vivo.[4]



• Effect of **Evacetrapib** on CYP Substrates: In vitro, **Evacetrapib** showed inhibitory potential against several major CYP isoforms, with Ki values ranging from 0.57 μM (CYP2C9) to 7.6 μM (CYP2C19).[21][22] A clinical study showed that **Evacetrapib** (300 mg) is a weak inhibitor of CYP3A, increasing the AUC of the probe substrate midazolam by 1.44-fold.[21] [22] It had a minimal impact on the AUC of co-administered simvastatin.[21]

Experimental Protocols CETP Activity Assay

Serum CETP activity was commonly measured using a fluorometric assay.[15]

- Principle: This assay utilizes a donor particle (micro-emulsion) containing a self-quenched fluorescent cholesteryl ester analog and an acceptor particle (reconstituted HDL).
- Procedure:
 - A serum sample containing CETP is incubated with the donor and acceptor particles.
 - CETP facilitates the transfer of the fluorescent cholesteryl ester from the donor to the acceptor particle.
 - Upon transfer, the fluorescence is no longer quenched, and the increase in fluorescence intensity is measured over time.
 - The rate of fluorescence increase is directly proportional to the CETP activity in the sample.
- Quantification: Activity is expressed as the maximum inhibitable CETP activity, determined by comparing the sample to a maximally inhibited control (using a potent inhibitor like Evacetrapib itself).[15]

Lipid, Lipoprotein, and Apolipoprotein Analysis

- Standard Lipids (HDL-C, LDL-C, Triglycerides): Measured using standard automated enzymatic assays.
- Apolipoproteins (Apo-A1, Apo-B): Quantified using immunonephelometry.[18]



- Lipoprotein Particle Concentration and Size: Determined using nuclear magnetic resonance (NMR) spectroscopy. This technique provides a detailed analysis of lipoprotein subclasses, such as total and small LDL particle concentrations.[18]
- CETP Mass: Measured using a standard sandwich enzyme-linked immunosorbent assay (ELISA).[15]

Pharmacokinetic Sample Analysis

- Sample Collection: Serial blood samples were collected in K2EDTA tubes at specified time points post-dose. Plasma was separated by centrifugation and stored frozen.[15]
- Sample Preparation: **Evacetrapib** was extracted from human plasma using solid-phase extraction (SPE). An isotope-labeled internal standard (e.g., **evacetrapib**-13CD3) was added prior to extraction for accurate quantification.[15]
- Analysis: Reconstituted extracts were analyzed using a validated liquid chromatographytandem mass spectrometry (LC-MS/MS) method.[15]
- Parameter Calculation: Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, etc.) were calculated from the plasma concentration-time data using non-compartmental methods with software such as WinNonlin.[15]

ACCELERATE Phase 3 Clinical Trial Protocol

The "Assessment of Clinical Effects of Cholesteryl Ester Transfer Protein Inhibition With **Evacetrapib** in Patients at a High Risk for Vascular Outcomes" (ACCELERATE) trial was the pivotal cardiovascular outcomes study.[3][23]

- Design: A multicenter, randomized, double-blind, placebo-controlled trial conducted at 540 sites in 37 countries.[3][23]
- Participants: 12,092 patients with high-risk vascular disease (e.g., recent acute coronary syndrome, cerebrovascular disease, peripheral vascular disease, or diabetes with coronary artery disease).[11][24]
- Intervention: Patients were randomized to receive either Evacetrapib 130 mg daily or a
 matching placebo, in addition to standard medical therapy.[9][11]

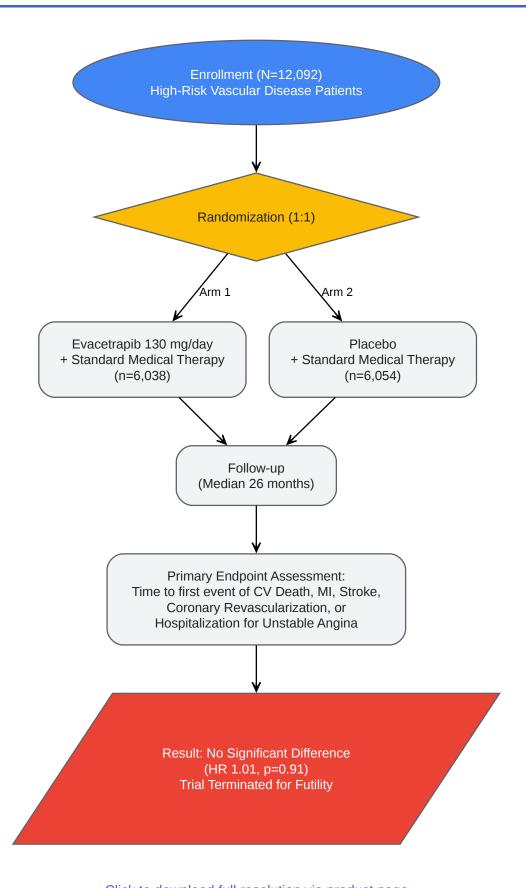






- Primary Efficacy Endpoint: A composite of time to first occurrence of cardiovascular death, myocardial infarction, stroke, coronary revascularization, or hospitalization for unstable angina.[23][24]
- Outcome: The trial was terminated early by the data and safety monitoring board due to a lack of efficacy after a median follow-up of 26 months. There was no significant difference in the primary endpoint between the **Evacetrapib** group (12.9%) and the placebo group (12.8%).[11][24]





Click to download full resolution via product page



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Evacetrapib Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. Lilly Provides Update on Evacetrapib Phase 3 Trial | tctmd.com [tctmd.com]
- 4. Evacetrapib: in vitro and clinical disposition, metabolism, excretion, and assessment of drug interaction potential with strong CYP3A and CYP2C8 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lilly Provides Update on Evacetrapib Phase 3 Trial [prnewswire.com]
- 6. Evacetrapib: Another CETP Inhibitor for Dyslipidemia With No Clinical Benefit PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evacetrapib is a novel, potent, and selective inhibitor of cholesteryl ester transfer protein that elevates HDL cholesterol without inducing aldosterone or increasing blood pressure PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cholesteryl ester transfer protein and its inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evacetrapib Fails to Reduce Major Adverse Cardiovascular Events American College of Cardiology [acc.org]
- 10. newsroom.clevelandclinic.org [newsroom.clevelandclinic.org]
- 11. Evacetrapib and Cardiovascular Outcomes in High-Risk Vascular Disease PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evacetrapib and cardiovascular outcomes: reasons for lack of efficacy PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evacetrapib is a novel, potent, and selective inhibitor of cholesteryl ester transfer protein that elevates HDL cholesterol without inducing aldosterone or increasing blood pressure -PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Effects of the cholesteryl ester transfer protein inhibitor evacetrapib on lipoproteins, apolipoproteins and 24-h ambulatory blood pressure in healthy adults PMC

Foundational & Exploratory





[pmc.ncbi.nlm.nih.gov]

- 16. Efficacy, safety, tolerability, and pharmacokinetic profile of evacetrapib administered as monotherapy or in combination with atorvastatin in Japanese patients with dyslipidemia PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. discovery.researcher.life [discovery.researcher.life]
- 18. Evacetrapib alone or in combination with statins lowers lipoprotein(a) and total and small LDL particle concentrations in mildly hypercholesterolemic patients PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The Pharmacokinetics and Pharmacokinetic/Pharmacodynamic Relationships of Evacetrapib Administered as Monotherapy or in Combination With Statins - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Evacetrapib: in vitro and clinical disposition, metabolism, excretion, and assessment of drug interaction potential with strong CYP3A and CYP2C8 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. CYP-mediated drug-drug interactions with evacetrapib, an investigational CETP inhibitor: in vitro prediction and clinical outcome PMC [pmc.ncbi.nlm.nih.gov]
- 23. Assessment of the clinical effects of cholesteryl ester transfer protein inhibition with evacetrapib in patients at high-risk for vascular outcomes: Rationale and design of the ACCELERATE trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Evacetrapib]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b612230#pharmacokinetics-and-pharmacodynamics-of-evacetrapib]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com